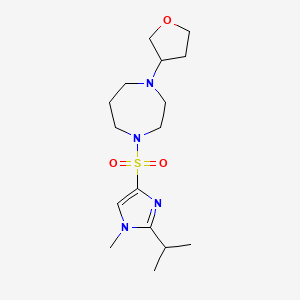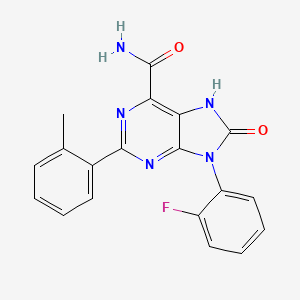
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(2-hydroxyethyl)-N-methylbenzamide, also known as AMMB, is an important organic compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology. We will also discuss potential future directions for research involving AMMB.
Applications De Recherche Scientifique
Synthesis and Characterization
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide serves as a building block in synthetic chemistry for the development of complex molecules. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) demonstrated the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, emphasizing its utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group. This underscores its importance in facilitating targeted chemical transformations (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Antimicrobial Research
In antimicrobial research, new 2-amino-N-hydroxybenzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities, offering a new avenue for developing antimicrobial agents. This is evidenced by the work of B. Mahesh et al. (2015), who found that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the potential of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide derivatives in combating microbial resistance (B. Mahesh et al., 2015).
Antioxidant Activity
The compound's derivatives have also been explored for their antioxidant activity. A study by I. Jovanović et al. (2020) on the electrochemical oxidation of amino-substituted benzamide derivatives revealed their potential as powerful antioxidants by scavenging free radicals. The research provides insights into the mechanisms by which these compounds can protect against oxidative stress, which is implicated in various diseases (I. Jovanović et al., 2020).
Materials Science Applications
The applications of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide extend into materials science as well. M. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from the compound, demonstrating its utility in creating polymers with high thermal stability and solubility in organic solvents. This highlights the compound's role in developing new materials with potential applications in electronics, aerospace, and other high-performance fields (M. Butt et al., 2005).
Propriétés
IUPAC Name |
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOQCOYUJTHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)


![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)